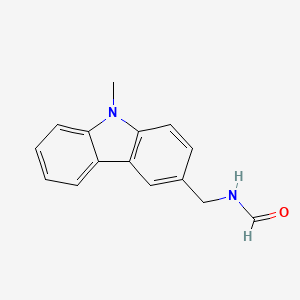
Formamide, N-(9-methylcarbazol-3-YL)methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(9-methylcarbazol-3-YL)methyl- is a chemical compound with the molecular formula C15H14N2O It is a derivative of formamide, where the formyl group is attached to a 9-methylcarbazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(9-methylcarbazol-3-YL)methyl- typically involves the formylation of 9-methylcarbazole. One common method is the reaction of 9-methylcarbazole with formic acid or formylating agents such as chloral or formaldehyde under acidic conditions . The reaction is usually carried out in a solvent like toluene, and the mixture is refluxed to facilitate the formation of the formamide product.
Industrial Production Methods
Industrial production of formamides generally involves the carbonylation of amines. For Formamide, N-(9-methylcarbazol-3-YL)methyl-, the process would involve the reaction of 9-methylcarbazole with carbon monoxide and ammonia under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-(9-methylcarbazol-3-YL)methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid, while reduction may produce 9-methylcarbazol-3-ylmethanol.
Aplicaciones Científicas De Investigación
Formamide, N-(9-methylcarbazol-3-YL)methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Formamide, N-(9-methylcarbazol-3-YL)methyl- involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The carbazole moiety may interact with cellular components, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Formamide, N-(9-methylcarbazol-3-YL)methyl- can be compared with other formamides and carbazole derivatives:
Formamide: A simpler compound with the formula CH3NO, used as a solvent and chemical intermediate.
N-Methylformamide: Similar to formamide but with a methyl group attached to the nitrogen, used in organic synthesis.
Dimethylformamide: A widely used solvent with two methyl groups attached to the nitrogen, known for its stability and versatility.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Propiedades
Número CAS |
52916-22-0 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
N-[(9-methylcarbazol-3-yl)methyl]formamide |
InChI |
InChI=1S/C15H14N2O/c1-17-14-5-3-2-4-12(14)13-8-11(9-16-10-18)6-7-15(13)17/h2-8,10H,9H2,1H3,(H,16,18) |
Clave InChI |
KXJVRTRSAWMXPA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)CNC=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















